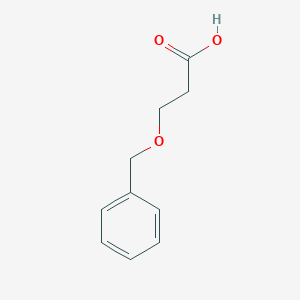
3-(Benzyloxy)propanoic acid
Cat. No. B118377
Key on ui cas rn:
27912-85-2
M. Wt: 180.2 g/mol
InChI Key: OZGUGVRKYBSDBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05837687
Procedure details


In 80 ml of AcOEt was dissolved 8.70 g of 3-benzyloxypropionic acid, and 6.80 ml of Et3N and 5.10 ml of ethyl chlorocarbonate were added to the solution at -10° C., and the mixture was stirred for 15 minutes. Thereafter, 16 ml of an aqueous solution containing 4.78 g of sodium azide was added to the mixture, and the resulting mixture was stirred at -5° to 0° C. for 30 minutes. The reaction mixture was washed with water and dried over anhydrous magnesium sulfate. Into a flask in which 15 ml of AcOEt had been refluxed under heating, the AcOEt solution containing the acid azide was added dropwise over 20 minutes, and the mixture was further refluxed under heating for 10 minutes. After the solvent was removed, the residue was distilled under reduced pressure (97° C./4 mmHg) to obtain the title compound.
[Compound]
Name
aqueous solution
Quantity
16 mL
Type
reactant
Reaction Step One






Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:8][CH2:9][CH2:10]C(O)=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CC[N:16]([CH2:19]C)CC.C(Cl)(=O)[O:22]CC.[N-]=[N+]=[N-].[Na+]>CCOC(C)=O>[C:2]1([CH2:1][O:8][CH2:9][CH2:10][N:16]=[C:19]=[O:22])[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:3.4|
|
Inputs


Step One
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
16 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
4.78 g
|
|
Type
|
reactant
|
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
8.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OCCC(=O)O
|
|
Name
|
|
|
Quantity
|
6.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)CC
|
|
Name
|
|
|
Quantity
|
5.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(OCC)(=O)Cl
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added to the solution at -10° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the resulting mixture was stirred at -5° to 0° C. for 30 minutes
|
|
Duration
|
30 min
|
WASH
|
Type
|
WASH
|
|
Details
|
The reaction mixture was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Into a flask in which 15 ml of AcOEt had been refluxed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under heating
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the AcOEt solution containing the acid azide
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise over 20 minutes
|
|
Duration
|
20 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was further refluxed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under heating for 10 minutes
|
|
Duration
|
10 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the solvent was removed
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue was distilled under reduced pressure (97° C./4 mmHg)
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
